1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea
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Description
1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is a useful research compound. Its molecular formula is C17H19ClN4O4S2 and its molecular weight is 442.93. The purity is usually 95%.
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Scientific Research Applications
Chemical Modification and Anticancer Activity
The modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonyl)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety has shown to retain antiproliferative activity against cancer cell lines. This chemical alteration resulted in compounds that not only maintained their ability to inhibit PI3Ks and mTOR, crucial targets in cancer therapy, but also exhibited reduced acute oral toxicity. Such findings highlight the potential of structurally similar compounds, including 1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea, in the development of new anticancer agents with enhanced safety profiles (Xiao-meng Wang et al., 2015).
Antibacterial and Surface Activity
The study of 1,2,4-triazole derivatives, which share a structural resemblance to the compound of interest, has demonstrated effective antibacterial properties and potential as surface-active agents. This indicates that compounds with similar structural frameworks, including the aforementioned urea derivative, could offer valuable antibacterial applications, expanding their utility beyond anticancer activities (R. El-Sayed, 2006).
Environmental Degradation and Herbicide Efficacy
Research on the degradation of imazosulfuron, a molecule structurally related to the compound , in soil underlines the environmental implications of such chemicals. Understanding the breakdown pathways and environmental fate of these compounds is crucial for assessing their long-term impact and ensuring their safe use as herbicides. This research may guide the development of more environmentally friendly derivatives with similar sulfonamide or urea functionalities (P. Morrica et al., 2001).
Synthesis of Heterocyclic Compounds with Potential Biological Activity
The facile synthesis of 2-aminothiazolo[5,4-b]-pyridines and 2-aminobenzoxazoles from thioureas showcases the chemical versatility of urea and thiourea derivatives in constructing biologically active heterocycles. This methodological approach could be applied to synthesize a wide array of heterocyclic compounds, potentially including derivatives of this compound, for various biological applications (Hae-Young Park Choo et al., 2005).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S2/c1-26-14-5-2-10(18)8-13(14)19-16(23)21-17-20-12-6-7-22(9-15(12)27-17)28(24,25)11-3-4-11/h2,5,8,11H,3-4,6-7,9H2,1H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIBIUMZCGXJLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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